N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br2N3OS/c23-16-6-4-15(5-7-16)20-21(27-22(26-20)12-2-1-3-13-22)29-14-19(28)25-18-10-8-17(24)9-11-18/h4-11H,1-3,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGMSHUFYQHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features and biological properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a spirocyclic structure that is characteristic of various biologically active molecules. Its IUPAC name is 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide. The synthesis typically involves multiple steps including:
- Formation of the Spirocyclic Core : Utilizing palladium-catalyzed coupling reactions.
- Introduction of Functional Groups : Thiolation and acylation to add sulfanyl and acetamide groups respectively.
- Optimization for Yield : Employing continuous flow reactors for industrial scalability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, diazaspiro compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines:
- Mechanism : These compounds may induce apoptosis through the modulation of signaling pathways related to cell survival and death.
- Case Study : A study on substituted diazaspiro compounds demonstrated their efficacy in reducing tumor growth in xenograft models by targeting specific oncogenic pathways .
Anti-inflammatory Effects
In addition to anticancer properties, the compound also shows potential anti-inflammatory activity:
- Mechanism : It may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB, which is crucial in inflammatory responses.
- Research Findings : Similar compounds have been reported to reduce inflammatory markers in vitro and in vivo, suggesting a promising therapeutic avenue for inflammatory diseases.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways crucial for tumor growth and immune responses.
Data Table of Biological Activities
Scientific Research Applications
Structure
The compound features a bromophenyl group and a diazaspiro structure that contributes to its unique reactivity and potential biological activity.
Medicinal Chemistry
N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide has been explored for its potential therapeutic effects. The presence of the diazaspiro structure suggests that it may interact with biological targets such as enzymes and receptors.
Case Study: Anticancer Activity
Research has indicated that similar compounds exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with spiro structures have shown promise in targeting cancer cell proliferation.
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials, particularly in organic electronics.
Application in Organic Light Emitting Diodes (OLEDs)
Due to its electron-rich nature, this compound can serve as an electron transport material in OLEDs. Its ability to facilitate charge transport enhances the efficiency of light emission in these devices.
Synthesis of Novel Compounds
This compound can act as a precursor for synthesizing other complex organic molecules through various chemical reactions such as nucleophilic substitution and coupling reactions.
Potential Use in Photovoltaics
The compound's electronic properties make it suitable for applications in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer is crucial for improving the efficiency of solar energy conversion.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer agent |
| Material Science | Electron transport layer for OLEDs |
| Synthesis | Precursor for novel compounds |
| Photovoltaics | Dye-sensitized solar cells |
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Methyl groups (e.g., 3,4-dimethylphenyl) favor hydrophobic interactions, while methoxy groups (e.g., 2,4-dimethoxyphenyl) improve aqueous solubility via hydrogen bonding .
Structural and Crystallographic Comparisons
Crystallographic data for related acetamides reveal trends in bond lengths and dihedral angles:
Key Observations :
- Bond Lengths : The C1–C2 bond (acetamide chain) in N-(4-bromophenyl)acetamide (1.501 Å) is shorter than in analogs with bulkier substituents (e.g., 1.53 Å in fluorophenyl derivatives), suggesting reduced steric strain in the parent compound .
- Dihedral Angles: The rigid spiro system in the target compound likely enforces a larger dihedral angle between the bromophenyl and acetamide groups compared to non-spiro analogs, impacting crystal packing and solubility .
Spectroscopic Comparisons
NMR and IR Data
Critical spectroscopic shifts for acetamide derivatives:
Key Observations :
- C=O Group : The carbonyl ¹³C-NMR shift (~171 ppm) and IR stretch (~1689 cm⁻¹) are consistent across acetamide derivatives, indicating minimal electronic perturbation from substituents .
- Unique Features : The sulfur bridge in the target compound may introduce S–C vibrational modes near 700 cm⁻¹, while sulfonamide or nitrile groups in analogs produce distinct peaks (e.g., 2219 cm⁻¹ for C≡N) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
